An In-depth Technical Guide to 2-(Trifluoromethoxy)benzamide
An In-depth Technical Guide to 2-(Trifluoromethoxy)benzamide
CAS Number: 127979-74-2
This technical guide provides a comprehensive overview of 2-(Trifluoromethoxy)benzamide, a fluorinated aromatic compound of interest to researchers and professionals in drug discovery and development. This document collates available data on its chemical and physical properties, outlines plausible synthetic routes and analytical methodologies, and explores its potential biological activities based on related structures.
Chemical and Physical Properties
2-(Trifluoromethoxy)benzamide is a white solid at room temperature. The trifluoromethoxy group significantly influences its lipophilicity and metabolic stability, making it an attractive moiety in medicinal chemistry for enhancing the bioavailability of drug candidates.[1]
| Property | Value | Reference |
| CAS Number | 127979-74-2 | [1] |
| Molecular Formula | C₈H₆F₃NO₂ | [1] |
| Molecular Weight | 205.14 g/mol | [1] |
| Melting Point | 153-155 °C | |
| Appearance | White solid | |
| Storage | Room temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthesis of 2-(Trifluoromethoxy)benzoic acid
A potential method for the synthesis of the carboxylic acid intermediate is the silver-mediated trifluoromethoxylation of the corresponding aryl stannane or arylboronic acid.
Experimental Protocol (Hypothetical):
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Preparation of the Aryl Stannane/Boronic Acid: The synthesis would begin with a suitable ortho-substituted benzene derivative, such as 2-bromobenzoic acid or 2-iodobenzoic acid, which would be converted to its corresponding stannane or boronic acid derivative using standard organometallic procedures.
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Silver-Mediated Trifluoromethoxylation: The resulting aryl stannane or arylboronic acid would then be subjected to a silver-mediated cross-coupling reaction with a trifluoromethoxide source. This reaction provides access to aryl trifluoromethyl ethers.
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Purification: The crude 2-(trifluoromethoxy)benzoic acid would be purified using standard techniques such as column chromatography or recrystallization.
Conversion to 2-(Trifluoromethoxy)benzamide
The resulting 2-(trifluoromethoxy)benzoic acid can be converted to the corresponding amide through several established methods. One common and effective method involves the use of a coupling agent.
Experimental Protocol:
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Activation of the Carboxylic Acid: In an inert solvent such as dichloromethane or dimethylformamide, 2-(trifluoromethoxy)benzoic acid (1 equivalent) is treated with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.1 equivalents).
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Amidation: An ammonia source, such as ammonium chloride (1.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents), is added to the reaction mixture.
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Reaction Monitoring and Work-up: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove unreacted reagents and byproducts.
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Purification: The crude 2-(Trifluoromethoxy)benzamide is then purified by column chromatography on silica gel or by recrystallization to yield the final product.
Analytical Characterization
The structural confirmation and purity assessment of 2-(Trifluoromethoxy)benzamide would be conducted using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons would appear in the downfield region (typically 7-8 ppm). The amide protons (-CONH₂) would likely appear as two broad singlets. |
| ¹³C NMR | The spectrum would show characteristic peaks for the aromatic carbons, the carbonyl carbon of the amide, and the carbon of the trifluoromethoxy group (a quartet due to coupling with fluorine). |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group would be observed. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the molecular weight (205.14). Fragmentation patterns would likely involve the loss of the amide group (-NH₂) and the trifluoromethoxy group (-OCF₃). |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the amide group (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1650 cm⁻¹), and C-F stretching vibrations would be present. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak would indicate the purity of the compound. The retention time would be dependent on the specific column and mobile phase used. |
Potential Biological Activities and Signaling Pathways
While no specific biological activities or signaling pathways have been directly reported for 2-(Trifluoromethoxy)benzamide, studies on structurally related compounds provide insights into its potential therapeutic applications.
Cholesteryl Ester Transfer Protein (CETP) Inhibition
Derivatives of trifluoromethyl and trifluoromethoxy benzamides have been investigated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, which is considered beneficial for cardiovascular health. It is plausible that 2-(Trifluoromethoxy)benzamide could exhibit similar inhibitory activity.
Hedgehog Signaling Pathway Inhibition
Certain benzamide derivatives have been identified as inhibitors of the Hedgehog (Hh) signaling pathway. The Hh pathway is crucial during embryonic development and its aberrant activation is implicated in the development and progression of various cancers. Therefore, 2-(Trifluoromethoxy)benzamide could potentially act as an antagonist of this pathway.
Conclusion
2-(Trifluoromethoxy)benzamide is a fluorinated molecule with potential applications in pharmaceutical and agrochemical research. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview based on available information and data from structurally related compounds. The proposed synthetic and analytical methods offer a practical framework for its preparation and characterization. Furthermore, the potential for this compound to modulate important biological pathways, such as CETP and Hedgehog signaling, warrants further investigation to elucidate its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their studies on this promising molecule.

